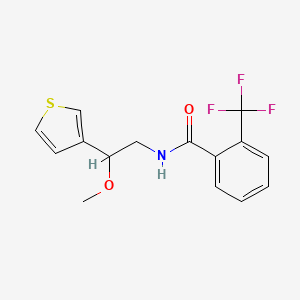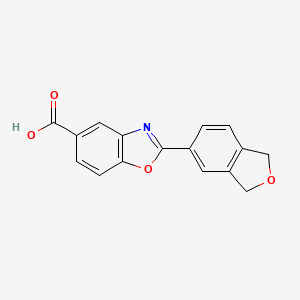
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound characterized by its unique structure, which includes a furan ring, an isoxazole ring, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the furan and isoxazole rings. These rings can be synthesized through various methods, such as cyclization reactions and condensation reactions. The final step involves the coupling of the furan-isoxazole moiety with the methoxyphenylpropanamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure efficiency and safety. The choice of reagents, solvents, and reaction conditions is optimized to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups allows for a wide range of chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation of the furan ring can produce furan-2-carboxylic acid, while reduction of the isoxazole ring can lead to the formation of isoxazole-3-amine.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an antimicrobial agent, exhibiting activity against a range of bacterial and fungal strains.
Medicine: Research has indicated that this compound may have therapeutic potential. It has been investigated for its anti-inflammatory and antioxidant properties, suggesting possible applications in the treatment of inflammatory diseases and oxidative stress-related conditions.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its versatility and reactivity make it a useful component in the synthesis of various products.
Mecanismo De Acción
The mechanism by which N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. Further research is needed to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Furan-2-carboxylic acid
Isoxazole-3-amine
3-(4-methoxyphenyl)propanamide
Uniqueness: N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide stands out due to its unique combination of functional groups and structural features. This compound offers a distinct set of properties and reactivity compared to its similar counterparts, making it a valuable asset in scientific research and industrial applications.
Propiedades
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-22-15-7-4-13(5-8-15)6-9-18(21)19-12-14-11-17(24-20-14)16-3-2-10-23-16/h2-5,7-8,10-11H,6,9,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJYHSFOTBQHGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E,7E)-2,7-bis[(4-chlorophenyl)methylidene]cycloheptan-1-one](/img/structure/B2903572.png)



![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2903580.png)
![N-(4-ethylphenyl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2903581.png)
![methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate](/img/structure/B2903582.png)
![ethyl N-[(E)-3-hydroxy-2-[(3-methoxyphenyl)diazenyl]but-2-enoyl]carbamate](/img/structure/B2903587.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2903590.png)
![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methylpropanamide](/img/structure/B2903592.png)


